7,12-Diphenylbenzo[k]fluoranthene
Description
Historical Context and Evolution of Polycyclic Aromatic Hydrocarbons in Advanced Materials Science
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are ubiquitous, occurring naturally in fossil fuels like coal and crude oil, and are also formed during the incomplete combustion of organic materials such as wood, garbage, and fossil fuels. wikipedia.orgepa.gov The history of PAHs is intertwined with the industrial revolution, where they were initially identified as byproducts of coal processing. Scientifically, they are found in sources ranging from terrestrial fossil deposits to interstellar space, where they are considered among the most common and abundant known polyatomic molecules. wikipedia.orgwikipedia.org More than 20% of the carbon in the universe may be associated with PAHs, which are thought to have formed within a few billion years after the Big Bang. wikipedia.org
The evolution of PAHs from environmental contaminants to key components in advanced materials science is a testament to their remarkable properties. Their planar structures and extensive π-conjugated systems give rise to intense fluorescence and unique electronic characteristics. utexas.edu This inherent fluorescence was one of the first properties to be harnessed, finding application in qualitative and quantitative analysis. utexas.edu The discovery in 1964 that the excited states of PAHs could be generated through electron-transfer reactions paved the way for the field of electrogenerated chemiluminescence (ECL). utexas.edu This opened the door for their investigation in electronic applications, moving beyond their initial academic and environmental interest into the realm of functional materials.
Significance of the Benzo[k]fluoranthene (B33198) Scaffold in Organic Electronic Systems
Within the vast family of PAHs, the benzo[k]fluoranthene scaffold has garnered significant attention as a promising candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govsigmaaldrich.com The fluoranthene (B47539) core itself is known for its high thermal and oxidative stability. Derivatives of benzo[k]fluoranthene are noted for being readily synthesizable, and the functional groups attached to the core can be easily modified. rsc.org This "tunability" allows for the precise modulation of their photophysical and electrochemical properties. nih.govrsc.org
For instance, by altering the substituents and the length of the conjugated system, the fluorescent emission spectra of benzo[k]fluoranthene derivatives can be controlled, making them suitable as dopants for deep blue OLEDs. rsc.org These derivatives often exhibit high photoluminescence intensity. rsc.org Furthermore, the introduction of different functional groups can influence the molecular packing in the solid state, which in turn affects charge carrier mobility. nih.gov Research has shown that certain sulfur-hetero benzo[k]fluoranthene derivatives act as stable, high-performance active materials in OFETs, with some achieving high charge mobilities and on/off current ratios after thermal annealing. nih.gov The combination of high fluorescence efficiency, good thermal stability, and tunable electronic properties makes the benzo[k]fluoranthene scaffold a highly significant and versatile building block in the design of advanced organic electronic systems. sigmaaldrich.comresearchgate.net
Specific Research Focus on 7,12-Diphenylbenzo[k]fluoranthene (DPBF) within Current Chemical Literature
The specific compound this compound (DPBF) has become a focal point of research due to its exceptional photophysical properties. utexas.edu It is known to be highly fluorescent in solution, with a relative fluorescence quantum yield reported to be near unity (1.0). utexas.edu The synthesis of DPBF is typically achieved through a Diels-Alder reaction followed by decarbonylation, a route that is efficient, with yields greater than 90% reported. utexas.edunih.gov
Current research on DPBF and its derivatives aims to understand the structure-property relationships that govern its performance in electronic devices. Studies have investigated how the addition of various functional groups to the DPBF core affects its photophysical and electrochemical behavior. For example, the introduction of electron-donating methyl groups or electron-withdrawing sulfone groups has been studied to evaluate the impact on the parent compound's properties. acs.org The electrochemical behavior of DPBF is also of great interest; it typically undergoes a reversible reduction and an irreversible oxidation. utexas.edu This electrochemical activity is central to its application in electrogenerated chemiluminescence (ECL), where it can produce bright blue light. utexas.edu The ease of synthesis, high quantum yield, and rich electrochemical properties ensure that DPBF remains a subject of intensive study in the pursuit of new and improved organic electronic materials.
Data Tables
Photophysical Properties of this compound (DPBF) and Derivatives
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| This compound (DPBF) | --- | --- | 1.0 | Solution |
| 9,10-dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) | --- | 493 | --- | --- |
| Dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno-[1,2,3-cd:1′,2′,3′-lm]perylene | --- | --- | 0.85 | Solution |
Electrochemical Properties of this compound (DPBF)
| Compound | Oxidation | Reduction | Solvent System |
| This compound (DPBF) | Irreversible | Reversible | Benzene-acetonitrile (9:1) |
Data sourced from reference utexas.edu.
Structure
3D Structure
Properties
IUPAC Name |
7,12-diphenylbenzo[k]fluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20/c1-3-11-22(12-4-1)29-24-17-7-8-18-25(24)30(23-13-5-2-6-14-23)32-27-20-10-16-21-15-9-19-26(28(21)27)31(29)32/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDEBNCTLTCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7,12 Diphenylbenzo K Fluoranthene and Its Functionalized Analogues
Direct Synthetic Routes to 7,12-Diphenylbenzo[k]fluoranthene
The direct synthesis of the this compound core is a critical first step in accessing this class of compounds. Key methodologies include cycloaddition reactions to build the polycyclic system and metal-catalyzed cross-coupling reactions to install the phenyl substituents.
Diels-Alder Cycloaddition Strategies for Benzo[k]fluoranthene (B33198) Core Formation
The Diels-Alder reaction is a powerful and widely utilized tool for the construction of cyclic and polycyclic systems. nih.gov In the context of benzo[k]fluoranthene synthesis, this pericyclic reaction provides an elegant and efficient means to assemble the core structure. A common approach involves the [4+2] cycloaddition of a diarylisobenzofuran derivative with a suitable dienophile, such as acenaphthylene (B141429).
For instance, the synthesis of 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides has been achieved through a two-step process commencing with a Diels-Alder reaction. sciencepublishinggroup.com In this method, N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides react with acenaphthylene to form the initial cycloadduct. sciencepublishinggroup.com Subsequent dehydration, often facilitated by a strong acid like trifluoromethanesulfonic acid, leads to the aromatized benzo[k]fluoranthene skeleton. sciencepublishinggroup.com This strategy highlights the utility of the Diels-Alder reaction in generating the complex polycyclic framework in a controlled manner.
Another application of the Diels-Alder strategy involves the reaction of 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one with an in situ generated benzyne (B1209423) from anthranilic acid and amyl nitrite (B80452). nih.govresearchgate.net This reaction proceeds via a Diels-Alder mechanism to furnish the 7,12-bis(4-bromophenyl)benzo[k]fluoranthene core, which can then be further functionalized. nih.govresearchgate.net
A summary of representative Diels-Alder reactions for the synthesis of the benzo[k]fluoranthene core is presented in the table below.
| Diene | Dienophile | Key Reagents/Conditions | Product | Reference |
| N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides | Acenaphthylene | 1) Heat; 2) Trifluoromethanesulfonic acid | 7,12-Diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides | sciencepublishinggroup.com |
| 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one | Benzyne (from anthranilic acid and amyl nitrite) | Heat | 7,12-bis(4-bromophenyl)benzo[k]fluoranthene | nih.govresearchgate.net |
Exploration of Metal-Catalyzed Coupling Reactions in Core Synthesis
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netorganic-chemistry.orgnih.gov These reactions have been effectively employed in the synthesis of the this compound core.
A notable strategy involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. nih.govbeilstein-journals.org This approach can commence with a 1,8-dihalonaphthalene, which undergoes a Suzuki-Miyaura coupling with an appropriately substituted arylboronic acid. The resulting intermediate can then undergo an intramolecular palladium-catalyzed C-H arylation to close the final ring and form the fluoranthene (B47539) core. nih.govbeilstein-journals.org This method offers a high degree of flexibility in introducing various substituents onto the benzo[k]fluoranthene framework by simply changing the boronic acid coupling partner. nih.gov
The Stille coupling, which pairs an organotin compound with an organic halide, also presents a viable, albeit less common, route for constructing the core structure. researchgate.netorganic-chemistry.orgnih.gov While powerful, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
The following table summarizes key metal-catalyzed coupling reactions utilized in the synthesis of benzo[k]fluoranthene derivatives.
| Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Reference |
| 1,8-Dihalonaphthalene | Arylboronic Acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Substituted Fluoranthene | nih.gov |
| 1,8-Dibromonaphthalene | Arylboronic Acid | PdCl(C3H5)(dppb), KOPiv | Substituted Fluoranthene | beilstein-journals.org |
| Aryl Halide | Organostannane | Pd catalyst | Biaryl | researchgate.netorganic-chemistry.orgnih.gov |
Derivatization Strategies for this compound
Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies. These modifications are crucial for tuning the electronic and photophysical properties of the molecule for specific applications.
Post-Synthetic Functionalization of the Benzo[k]fluoranthene Framework
Post-synthetic functionalization refers to the chemical modification of the pre-formed this compound skeleton. This approach allows for the introduction of a wide array of functional groups at specific positions on the polycyclic core.
A prime example of post-synthetic functionalization is the derivatization of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene. nih.gov The bromo groups on the phenyl rings serve as versatile handles for further transformations. For instance, treatment with butyllithium (B86547) at low temperatures generates a dilithio species, which can then react with various electrophiles. nih.gov The introduction of formyl groups to produce 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde has been successfully demonstrated using this method with N,N-dimethylformamide (DMF) as the electrophile. nih.gov This dialdehyde (B1249045) can then be used as a precursor for the synthesis of more complex structures, such as bis-dipyrromethane derivatives. nih.gov
Introduction of Electrophilic and Nucleophilic Substituents
The introduction of electrophilic and nucleophilic substituents is a cornerstone of derivatization. For the this compound system, electrophilic substitution is a more commonly documented approach.
Electrophilic bromination of the benzo[k]fluoranthene core has been shown to be a viable strategy, leading to products such as 3-bromo-7,12-diphenylbenzo[k]fluoranthene. sigmaaldrich.com This bromo-derivative can be a key intermediate for introducing other functional groups via cross-coupling reactions.
The synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene itself represents an introduction of an electrophilic-type handle (the bromo group) that is carried through the synthesis of the core. nih.govresearchgate.net As mentioned previously, this allows for subsequent nucleophilic-type attack by an organolithium reagent, followed by the introduction of an electrophile like DMF. nih.gov
Information on direct nucleophilic aromatic substitution on the this compound core is less prevalent in the literature, likely due to the electron-rich nature of the polycyclic aromatic system, which makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.
The table below provides examples of the introduction of substituents on the benzo[k]fluoranthene framework.
| Starting Material | Reagents/Conditions | Functional Group Introduced | Product | Reference |
| This compound | Brominating Agent | Bromo | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | sigmaaldrich.com |
| 7,12-bis(4-bromophenyl)benzo[k]fluoranthene | 1) n-Butyllithium; 2) DMF | Formyl | 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde | nih.gov |
Synthesis of Dimeric and Trimeric Benzo[k]fluoranthene Architectures
The synthesis of dimeric and trimeric architectures of benzo[k]fluoranthene is of interest for the development of advanced materials with extended π-conjugation and unique photophysical properties. While specific examples for this compound are not extensively detailed, the general strategies for creating such superstructures can be inferred from related systems.
The Diels-Alder reaction has been successfully applied to the synthesis of dimeric and trimeric benzo[k]fluoranthenes. This can be achieved by designing and synthesizing di- or tri-functional dienes or dienophiles that can undergo multiple cycloaddition reactions to link benzo[k]fluoranthene units together.
Metal-catalyzed coupling reactions also offer a powerful platform for the construction of these larger architectures. For example, a bifunctional benzo[k]fluoranthene derivative bearing two reactive handles, such as bromo groups, could be subjected to coupling reactions (e.g., Suzuki or Sonogashira coupling) with a suitable linking molecule to form a dimer. Similarly, a trifunctionalized core could serve as a building block for a trimeric structure.
Photophysical Characteristics of 7,12 Diphenylbenzo K Fluoranthene and Its Derivatives
Electronic Absorption Properties and Spectral Analysis
The absorption of ultraviolet and visible light by 7,12-diphenylbenzo[k]fluoranthene and its derivatives is a direct consequence of the promotion of electrons from lower to higher energy molecular orbitals. The spectral profiles of these compounds are rich in information, revealing the influence of the core chromophore and the electronic effects of appended substituents.
Elucidation of Electronic Transitions
The electronic absorption spectra of benzo[k]fluoranthene-based molecules are characterized by multiple bands, which are theoretically attributed to π-π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to understand the nature of these transitions. For the parent benzo[k]fluoranthene (B33198), the absorption spectrum is dominated by a strong absorption band corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netsigmaaldrich.com The introduction of phenyl groups at the 7 and 12 positions in DPBF extends the π-conjugation, leading to shifts in the absorption bands compared to the unsubstituted benzo[k]fluoranthene core.
Influence of Molecular Structure on Absorption Profiles
The substitution pattern on the benzo[k]fluoranthene core significantly modulates the electronic absorption profiles. A study comparing this compound (DPBF) with its derivatives, 9,10-dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) and 9,10-dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF), highlights these substituent effects. nih.gov
The introduction of electron-donating methyl groups in DMDPBF leads to a notable change in its absorption spectrum compared to the parent DPBF. Conversely, the addition of an electron-withdrawing sulfone group in DSDPBF results in photochemical and electrochemical properties that are more akin to the unsubstituted DPBF than to DMDPBF. nih.gov This suggests that the electronic nature of the substituents plays a crucial role in determining the energy levels of the molecular orbitals involved in the electronic transitions.
| Compound | Key Substituents | Solvent | Absorption Maxima (λ_max) [nm] |
| This compound (DPBF) | Phenyl groups at C7, C12 | Acetonitrile | Not explicitly stated in the provided results, but its derivatives are compared to it. |
| 9,10-Dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) | Methyl groups at C9, C10 | Acetonitrile | Not explicitly stated in the provided results, but spectral differences are noted. |
| 9,10-Dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF) | Methyl and Sulfone groups at C9, C10 | Acetonitrile | Not explicitly stated in the provided results, but its properties are compared to DPBF and DMDPBF. |
| 7,12-bis(4-bromophenyl)benzo[k]fluoranthene | 4-bromophenyl groups at C7, C12 | Not Specified | Not Specified |
| 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde | 4-formylphenyl groups at C7, C12 | DMF | 378 |
| 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene | 4-(di(1H-pyrrol-2-yl)methyl)phenyl groups at C7, C12 | DMF | Not explicitly stated, but UV-Vis spectra are discussed. |
Fluorescence Emission Spectroscopy
The fluorescence of this compound and its derivatives is a key characteristic, making them promising materials for light-emitting applications. The emission properties are highly sensitive to the molecular structure and the local environment.
Quantum Yield Determination and Radiative Efficiency
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. This compound (DPBF) is reported to be a highly fluorescent compound, with a relative fluorescence quantum yield of 1.0 in solution. This indicates a very high radiative efficiency, meaning that a significant fraction of the absorbed photons are re-emitted as fluorescence.
The introduction of substituents can significantly impact the quantum yield. For instance, while the addition of electron-donating methyl groups in DMDPBF does not lead to a substantial decrease in quantum efficiency, the subsequent addition of an electron-withdrawing sulfone group in DSDPBF causes a significant reduction in the quantum yield. nih.gov This highlights the intricate role of electronic substituent effects on the non-radiative decay pathways that compete with fluorescence.
| Compound | Key Substituents | Solvent | Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |
| This compound (DPBF) | Phenyl groups at C7, C12 | Benzene-acetonitrile (9:1) | Blue emission | 1.0 (relative) |
| 9,10-Dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) | Methyl groups at C9, C10 | Acetonitrile | ~485 (monomer emission in ECL) nih.gov | Not substantially decreased compared to DPBF. nih.gov |
| 9,10-Dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF) | Methyl and Sulfone groups at C9, C10 | Acetonitrile | ~485 (monomer emission in ECL) nih.gov | Substantially decreased compared to DPBF. nih.gov |
| 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde | 4-formylphenyl groups at C7, C12 | DMF | 450 | Not Specified |
| 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene | 4-(di(1H-pyrrol-2-yl)methyl)phenyl groups at C7, C12 | DMF | 450 | Not Specified |
Note: The emission maximum for DPBF is described qualitatively as "blue light" in the context of electrogenerated chemiluminescence (ECL). The emission maxima for DMDPBF and DSDPBF are taken from ECL studies. nih.gov
Exciton (B1674681) Dynamics and Emission Wavelength Modulation
Upon photoexcitation, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. The dynamics of these excitons, including their formation, migration, and decay, govern the emissive properties of the material. In derivatives of benzo[k]fluoranthene, the nature of the substituents can significantly influence these dynamics.
For instance, highly polarized benzo[k]fluoranthene imide derivatives exhibit remarkable solvatofluorochromism, where the emission color changes with the polarity of the solvent. This phenomenon is associated with excited-state intramolecular charge transfer (ICT), where the electron density shifts from a donor part of the molecule to an acceptor part upon excitation. Some of these derivatives, particularly those with twisted structures, can exhibit dual fluorescence in certain solvents, suggesting the presence of multiple emissive states, such as a locally excited state and an ICT state.
The modulation of emission wavelength is a key aspect of designing fluorescent materials. In benzo[k]fluoranthene derivatives, this can be achieved by altering the electronic properties of the substituents. The emission from the monomer of DSDPBF in electrogenerated chemiluminescence (ECL) experiments is observed at around 485 nm, but the spectrum is dominated by emission from a dimer at 589 and 621 nm. nih.gov This indicates that the exciton dynamics in this system can lead to the formation of excimers or other aggregate species with distinct, red-shifted emission. Theoretical studies on substituted benzo[k]fluoranthenes also show that substitutions can lead to a red-shift in the emission spectrum of about 30-70 nm. sigmaaldrich.com
Assessment of Excited State Lifetimes
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photophysical processes and for applications in areas such as fluorescence sensing and imaging.
Electrogenerated Chemiluminescence (ECL) Phenomena
Electrogenerated chemiluminescence is a process where electrochemically generated radical ions undergo a highly energetic electron-transfer reaction to produce an electronically excited state, which then relaxes to the ground state by emitting light. The study of the ECL of this compound and its derivatives provides valuable insights into the structure-property relationships that govern this complex process.
Mechanistic Studies of ECL Processes
The ECL mechanism of this compound (DPBF) is characterized by a significant event: the coupling of its radical cations upon electrochemical oxidation. nih.gov This process has been meticulously studied using techniques such as cyclic voltammetry and ECL analysis. The evidence strongly supports an EC(2)EE mechanism, where 'E' represents an electron transfer step and 'C(2)' signifies a second-order chemical reaction. In this mechanism, the rate-limiting step is the coupling of the radical cations of DPBF. nih.gov A second-order rate constant of k = 7500 M⁻¹ s⁻¹ has been determined for this dimerization process. nih.gov
Upon oxidation at a platinum electrode, DPBF undergoes an intermolecular dehydrogenative coupling to form bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. nih.gov Further oxidation of this dimer leads to a much slower intramolecular coupling reaction, resulting in the formation of dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene. nih.gov These coupling reactions can be effectively detected and monitored using ECL techniques. nih.gov
The nature of the substituents on the DPBF core can significantly influence the rate of these radical cation coupling reactions and, consequently, the characteristics of the ECL emission. A comparative study of 9,10-dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) and 9,10-dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF) reveals the profound impact of electron-donating and electron-withdrawing groups. psu.edu
The introduction of electron-donating methyl groups in DMDPBF decreases the reactivity of the radical cation, leading to a dimerization rate that is 40 times slower than that of the parent DPBF. psu.edu Conversely, the presence of an electron-withdrawing sulfone group in DSDPBF increases the radical cation's reactivity, resulting in a dimerization rate that is three times faster than that of the unsubstituted DPBF. psu.edu This accelerated dimerization has a direct consequence on the ECL spectrum of DSDPBF, which is dominated by emission from the dimer at 589 and 621 nm, rather than the monomer emission at approximately 485 nm. psu.edu
In many cases, the ECL generated by radical ion annihilation follows the S-route, where the emission spectrum closely matches the fluorescence emission of the compound. This indicates that the excited state is formed directly in the singlet state. nih.gov
Efficiency Evaluation of ECL Emission
The efficiency of ECL emission is a critical parameter for practical applications. While comprehensive quantitative data on the ECL efficiency of a wide range of this compound derivatives is not extensively documented in the literature, studies on related polycyclic aromatic hydrocarbons provide valuable insights into the factors that govern this property.
The stability of the generated radical ions is a key determinant of ECL efficiency. For instance, in a study of phenanthrene (B1679779) derivatives, it was observed that increasing the conjugation of the substituent groups appended to the phenanthrene core enhances the stability of the radical cations. nih.gov This improved stability, in turn, leads to a significant increase in ECL efficiency. nih.gov This principle suggests that similar strategies of extending π-conjugation in DPBF derivatives could lead to more efficient ECL.
The following table summarizes the ECL efficiencies for a series of phenanthrene derivatives, illustrating the impact of substituent conjugation:
| Compound | Substituent Groups | ECL Efficiency (ΦECL) |
| TphP | 3,6-diphenyl-9,10-bis-(4-tert-butylphenyl) | 0.004 |
| TnaP | 3,6-di(naphthalen-2-yl)-9,10-bis(4-tert-butylphenyl) | 0.16 |
| TpyP | 3,6-di(pyrene-1-yl)-9,10-bis(4-tert-butylphenyl) | 0.25 |
Data sourced from a study on phenanthrene derivatives, demonstrating the principle of substituent effects on ECL efficiency. nih.gov
The instability of radical cations can lead to asymmetric ECL transients during potential-step experiments, where the cathodic ECL pulse is smaller than the anodic pulse. nih.gov This highlights the importance of radical ion stability for achieving high and stable ECL emission.
Electrochemical Behavior and Redox Chemistry of 7,12 Diphenylbenzo K Fluoranthene
Cyclic Voltammetry Investigations of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical properties of 7,12-Diphenylbenzo[k]fluoranthene. Studies employing a platinum electrode show that the compound undergoes a distinct oxidation process. nih.gov The cyclic voltammograms of this compound have been instrumental in elucidating the mechanistic and kinetic details of its oxidative reactions. acs.org Digital simulations of the CV curves provide quantitative insights, particularly into the initial intermolecular oxidative coupling that follows the first electron transfer. nih.govutexas.edu These investigations confirm that the electrochemical oxidation initiates a sequence of chemical reactions, which is characteristic of many reactive aromatic systems. nih.gov
Table 1: Summary of Cyclic Voltammetry Findings for this compound
| Feature | Description | Reference |
| Initial Oxidation | Anodic scan reveals an initial oxidation wave corresponding to the formation of a radical cation. | nih.govacs.org |
| Follow-up Reactions | The shape of the voltammogram indicates that the initial oxidation is followed by chemical reactions, specifically dimerization. | nih.govutexas.edu |
| Simulation | Digital simulation of the experimental CV data has been used to determine the reaction mechanism and kinetics. | nih.govacs.org |
Anodic Oxidation Mechanisms
The anodic oxidation of this compound is not a simple, single-step process. It involves the formation of reactive intermediates that lead to the synthesis of larger, more complex molecular structures.
Intermolecular and Intramolecular Oxidative Coupling Reactions
Upon its formation, the radical cation of this compound engages in a multi-stage oxidative coupling process. nih.gov
Intermolecular Coupling: The primary reaction is an intermolecular dehydrogenative coupling where two radical cations combine. acs.org This step results in the formation of a dimer, specifically bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. nih.govutexas.edu This dimer can be synthesized on a larger scale through bulk electrolysis of the parent compound. acs.org
Intramolecular Coupling: Further oxidation of the newly formed dimer initiates a second, much slower coupling reaction. nih.gov This subsequent step is an intramolecular cyclization, yielding the complex, extended aromatic system dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene. nih.govacs.org
This sequence demonstrates how controlled electrochemical oxidation can be used to build complex polycyclic aromatic hydrocarbons from simpler precursors. nih.gov
Dimerization Kinetics and Mechanistic Pathways (e.g., EC₂EE mechanism)
Detailed kinetic studies based on cyclic voltammetry have provided strong evidence for the specific mechanism of the initial dimerization. nih.gov The process is best described by an EC₂EE mechanism, which involves a sequence of electrochemical (E) and chemical (C) steps. acs.orgutexas.edu
The proposed EC₂EE mechanism for the dimerization of this compound is as follows:
E: The initial electrochemical step is the oxidation of the parent molecule to its radical cation.
C₂: This is followed by a second-order chemical step, the rate-limiting dimerization of two radical cations.
EE: The process concludes with subsequent rapid electron transfers (and proton loss) from the dimeric intermediate to yield the final, stable coupled product. nih.govutexas.edu
By fitting the experimental CV data to theoretical models, a second-order rate constant for the dimerization step (C₂) has been determined. nih.gov
Table 2: Kinetic and Mechanistic Data for the Anodic Dimerization
| Parameter | Value / Description | Reference |
| Proposed Mechanism | EC₂EE (Electrochemical-Chemical-Electrochemical-Electrochemical) | nih.govacs.org |
| Rate-Limiting Step | Coupling of two radical cations (C₂ step). | utexas.edu |
| Rate Constant (k) | 7500 M⁻¹ s⁻¹ | nih.govacs.org |
Cathodic Reduction Pathways (Reversible and Irreversible)
While the anodic oxidation of this compound has been thoroughly investigated, detailed studies specifically documenting its cathodic reduction pathways are less prevalent in the reviewed literature. Generally, polycyclic aromatic hydrocarbons can be reduced to form radical anions and dianions, but specific data on the reversibility and nature of the reduction pathways for this particular compound are not extensively detailed in the primary sources focusing on its oxidative coupling. nih.govacs.orgutexas.edu
Table of Mentioned Compounds
Computational and Theoretical Studies on 7,12 Diphenylbenzo K Fluoranthene
Quantum Chemical Methods for Electronic Structure Analysis (e.g., DFT, Ab Initio)
Quantum chemical methods are indispensable tools for analyzing the electronic structure of complex molecules like 7,12-Diphenylbenzo[k]fluoranthene. Among the most widely used approaches are Density Functional Theory (DFT) and ab initio methods.
DFT has proven to be a powerful and computationally efficient method for studying the electronic properties of polycyclic aromatic hydrocarbons. researchgate.net For instance, the B3LYP functional, a hybrid functional, is commonly employed for energy calculations and geometry optimization of the ground electronic state of fluoranthene (B47539) derivatives. researchgate.net Ab initio methods, such as Configuration Interaction with Single excitations (CIS), are often used to determine the optimized geometry of the first excited electronic states. researchgate.net The combination of these methods allows for a comprehensive understanding of the electronic transitions and photophysical properties of these molecules.
A key aspect of electronic structure analysis is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, including its chemical reactivity and stability.
For this compound, theoretical calculations can predict the spatial distribution and energy levels of the HOMO and LUMO. The HOMO is typically localized over the electron-rich benzo[k]fluoranthene (B33198) core, while the LUMO may have significant contributions from the phenyl substituents. The energy of these orbitals and their gap can be calculated using DFT methods. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is a desirable characteristic for applications in organic electronics.
| Parameter | Description | Significance in this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Correlates with the ionization potential and the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO | Influences the molecule's electronic absorption and emission properties, and its kinetic stability. |
Quantum chemical methods are also employed to determine the optimized geometries of this compound in both its ground and excited electronic states. DFT methods are typically used to optimize the ground-state structure. researchgate.net To investigate the geometry of the molecule after electronic excitation, methods like Time-Dependent Density Functional Theory (TD-DFT) or CIS are utilized. researchgate.net
Upon excitation, the molecule can undergo geometric relaxation, leading to a different equilibrium geometry in the excited state compared to the ground state. These changes in bond lengths and angles can have a significant impact on the molecule's photophysical properties, such as the Stokes shift, which is the difference between the absorption and emission maxima. For this compound, the phenyl substituents are likely to exhibit some degree of torsional freedom relative to the benzo[k]fluoranthene core, and the dihedral angles may change upon excitation.
Molecular Mechanics and Conformational Analysis
While quantum chemical methods provide detailed electronic information, molecular mechanics (MM) offers a computationally less intensive approach to explore the conformational landscape of large molecules. Conformational analysis is particularly important for this compound due to the presence of the two phenyl substituents.
The rotation of these phenyl groups around the single bonds connecting them to the benzo[k]fluoranthene core can lead to different conformers. Steric hindrance between the phenyl groups and the adjacent hydrogen atoms of the polycyclic core can create rotational barriers. Molecular mechanics simulations can be used to calculate the potential energy surface as a function of the dihedral angles of the phenyl groups, thereby identifying the most stable conformations and the energy barriers between them.
For example, in a related system like 1,3,5-triphenylbenzene, the phenyl groups are rotated out of the plane of the central ring to minimize steric repulsion. A similar situation is expected for this compound, where the phenyl rings are likely to adopt a non-coplanar orientation with respect to the benzo[k]fluoranthene plane in the ground state.
Theoretical Prediction of Reactivity and Spectroscopic Signatures
Computational methods are invaluable for predicting the reactivity and spectroscopic signatures of this compound, guiding experimental efforts and providing a deeper understanding of its chemical behavior.
The reactivity of different sites within the molecule can be predicted by examining various calculated parameters. For instance, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The Fukui function is another descriptor derived from DFT that can be used to predict the most reactive sites in a molecule.
Theoretical methods, particularly TD-DFT, are widely used to predict spectroscopic signatures such as UV-visible absorption and photoluminescence spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum. Similarly, by optimizing the geometry of the first excited state and calculating the emission energy, the fluorescence spectrum can be predicted. These theoretical predictions can be compared with experimental data to validate the computational methodology and to interpret the experimental spectra. For this compound, which has been synthesized and shown to exhibit blue emission, theoretical calculations can help to understand the nature of the electronic transitions responsible for its photoluminescent and electroluminescent properties.
| Property | Theoretical Method | Predicted Information |
|---|---|---|
| Chemical Reactivity | DFT (HOMO/LUMO analysis, Fukui function) | Identifies the most probable sites for electrophilic and nucleophilic attack. |
| UV-visible Absorption | TD-DFT | Predicts the absorption wavelengths (λmax) and intensities. |
| Photoluminescence (Fluorescence) | TD-DFT (with excited state geometry optimization) | Predicts the emission wavelengths and the Stokes shift. |
Structure Property Relationships in 7,12 Diphenylbenzo K Fluoranthene Systems
Correlation Between Molecular Architecture and Electrochemical Behavior
The electrochemical properties of 7,12-diphenylbenzo[k]fluoranthene systems, particularly their oxidation and reduction potentials, are highly dependent on their molecular structure. These properties are crucial for applications in electrogenerated chemiluminescence (ECL), where radical ions are formed at an electrode. researchgate.netarxiv.org
Upon electrochemical oxidation, DPBF forms a radical cation. arxiv.org This radical cation is reactive and can undergo a subsequent chemical reaction, specifically an intermolecular dehydrogenative coupling, to form a dimer (bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene). arxiv.org This process is described as an EC₂EE mechanism, where the initial electron transfer (E) is followed by a rate-limiting chemical coupling of two radical cations (C₂), which then undergoes further electron transfers. arxiv.org
Substituents significantly modulate this behavior. The addition of electron-donating methyl groups in DMDPBF makes the molecule easier to oxidize (a lower oxidation potential) but decreases the reactivity of the resulting radical cation. researchgate.net This leads to a dimerization rate that is 40 times slower than that of the parent DPBF. nih.govresearchgate.net In contrast, the electron-withdrawing sulfone group in DSDPBF makes the molecule harder to oxidize but increases the reactivity of its radical cation. researchgate.net This results in a dimerization rate three times faster than that of DPBF, causing the ECL spectrum of DSDPBF to be dominated by emission from the dimer. nih.govresearchgate.net
Table 2: Electrochemical Properties of Substituted this compound Derivatives
| Compound | Epa (V vs SCE)¹ | Epc (V vs SCE)² | Dimerization Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| DPBF | 0.98 | -1.90 | 7500 arxiv.org |
| DMDPBF | 0.92 | -1.90 | 180 |
| DSDPBF | 1.05 | -1.80 | 25000 |
¹ Anodic peak potential (Oxidation) ² Cathodic peak potential (Reduction) Data sourced from Fabrizio, E.F., et al. (2002) and Lai, R.Y., et al. (2001). nih.govresearchgate.netarxiv.org
Modulation of Conjugation Length and its Consequences on Optoelectronic Response
Altering the effective π-conjugation length of the fluorophore system is a powerful strategy for tuning its optoelectronic response. An excellent example within this system is the electrochemical dimerization of DPBF. arxiv.org The formation of bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene effectively doubles the size of the conjugated system compared to the monomer. arxiv.org
This extension of the π-electron system results in the creation of new molecular orbitals with a smaller HOMO-LUMO gap compared to the monomeric unit. Consequently, the dimer exhibits distinct absorption and emission properties that are significantly red-shifted. nih.govresearchgate.net As seen in the ECL of DSDPBF, the rapid formation of the dimer leads to an emission spectrum dominated by the dimer's luminescence at longer wavelengths (around 589 and 621 nm) rather than the monomer's emission (around 485 nm). researchgate.net This demonstrates a direct correlation between the increase in conjugation length and the shift of the optoelectronic response to lower energies.
Advanced Applications in Organic Electronic Devices
Development as Emitters in Organic Light-Emitting Diodes (OLEDs)
The quest for efficient and stable deep-blue emitters is a critical challenge in the development of full-color OLED displays and solid-state lighting. Benzo[k]fluoranthene-based linear acenes, including derivatives of 7,12-Diphenylbenzo[k]fluoranthene, have emerged as a promising class of materials to address this challenge. rsc.org
Derivatives of benzo[k]fluoranthene (B33198) are noted for their high photoluminescence intensity in the solid state, with emissions typically falling within the deep-blue region of the electromagnetic spectrum (around 430 to 460 nm). rsc.org The modular nature of the benzo[k]fluoranthene core allows for the tuning of fluorescent emission spectra by modifying substituents and extending the conjugated length of the emissive core. rsc.org This tunability is crucial for achieving the desired color purity in OLED applications.
In many OLED device architectures, these compounds are used as dopants within a host material. This approach helps to minimize concentration quenching and excimer formation, which can otherwise lead to reduced electroluminescence efficiency and a shift in the emission color. rsc.org The bulky phenyl groups at the 7 and 12 positions of the benzo[k]fluoranthene core can further aid in preventing intermolecular interactions, thus preserving the intrinsic emission properties of the molecule in the solid state.
The performance of OLEDs incorporating benzo[k]fluoranthene-based emitters is evaluated using several key metrics. For deep-blue OLEDs utilizing these materials as dopants, promising performance has been reported. rsc.org
Key performance indicators for a deep-blue OLED with a benzo[k]fluoranthene-based dopant are summarized below:
| Performance Metric | Value |
| Maximum Brightness | > 6000 cd/m² |
| Turn-on Voltage | < 3.5 V |
| Luminous Efficiency | ~1.61 cd/A |
| External Quantum Efficiency (EQE) | 1.8% |
| CIE Chromaticity Coordinates (x, y) | (0.15, 0.09) |
Data sourced from a study on benzo[k]fluoranthene-based linear acenes as dopants in deep-blue OLEDs. rsc.org
The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates of (0.15, 0.09) are notably close to the National Television System Committee (NTSC) standard blue position of (0.14, 0.08), indicating excellent color purity. rsc.org Furthermore, the electroluminescence spectra of these devices remain stable even at high current densities and after prolonged operation, which is a critical factor for the longevity of OLED displays. rsc.org
Integration into Dye-Sensitized Solar Cells (DSSCs)
In a significant advancement, novel fluoranthene-based dyes incorporating the this compound moiety have been synthesized and successfully utilized as sensitizers in dye-sensitized solar cells (DSSCs). hud.ac.uk In this application, the this compound unit acts as the electron donor, a crucial component for initiating the photoelectric conversion process.
These novel dyes are designed with a donor-spacer-acceptor (D-π-A) architecture. The this compound donor is connected to a carboxylic acid electron acceptor via phenyl and thiophene (B33073) units that serve as electron spacers. hud.ac.uk This molecular design facilitates efficient charge separation and injection into the semiconductor's conduction band upon light absorption.
The performance of DSSCs using these fluoranthene-based dyes has been evaluated, with one particular derivative, 2-cyano-3-(5-(7,12-diphenylbenzo[k]fluoranthen-3-yl)thiophen-2-yl)acrylic acid, demonstrating a maximum solar-to-electricity conversion efficiency of 4.4% under standard AM 1.5 solar simulation. hud.ac.uk These findings underscore the potential of dyes based on the fluoranthene (B47539) donor structure as promising candidates for high-performance DSSCs. hud.ac.uk
Broader Implications for Organic Semiconductors and Functional Materials
The successful application of this compound derivatives in both OLEDs and DSSCs highlights their versatility as organic semiconductors. The inherent properties of the benzo[k]fluoranthene core, such as its wide bandgap and deep highest occupied molecular orbital (HOMO) level, make it an attractive building block for various functional materials. nih.govnih.gov
The development of sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit has led to air-stable active materials for thin-film organic field-effect transistors (OFETs). nih.gov In these systems, the strategic placement of substituents on the benzo[k]fluoranthene skeleton plays a crucial role in influencing the morphology of the thin film and, consequently, the charge carrier mobility. nih.gov For instance, thermally annealed thin films of certain derivatives have achieved carrier mobilities as high as 0.083 cm²/Vs with a current on/off ratio of 10⁶. nih.gov
Furthermore, the benzo[k]fluoranthene framework has been incorporated into donor-acceptor (D-A) type alternating copolymers for use in organic solar cells (OSCs). nih.gov A polymer donor, PABF-Cl, which features a diazabenzo[k]fluoranthene derivative, has demonstrated a wide optical bandgap of 1.93 eV and has been used to achieve a power conversion efficiency of 11.8% in an OSC. nih.gov
Advanced Analytical Characterization Techniques for 7,12 Diphenylbenzo K Fluoranthene
High-Resolution Spectroscopic Methods
High-resolution spectroscopic techniques are fundamental in elucidating the electronic and photophysical properties of DPBF and its derivatives. These methods probe the absorption, emission, and electrochemical behavior of the molecule, offering a comprehensive understanding of its potential applications in optoelectronic devices.
UV-Vis and Fluorescence Spectroscopies
The electronic absorption and emission spectra of DPBF are key to understanding its behavior as a chromophore and fluorophore. In solution, DPBF typically exhibits absorption maxima in the ultraviolet and visible regions, corresponding to π-π* transitions within the conjugated aromatic system. For instance, new blue emitting materials, 7,12-diphenylbenzo[k]fluoranthene [DPBF] and 7,8,10-triphenylfluoranthene [TPF], were synthesized. nih.gov The photoluminescence maximum (PLmax) values for DPBF were observed at 434 nm and 453 nm, which fall within the blue region of the electromagnetic spectrum. nih.gov The electroluminescence (EL) spectrum of a device using DPBF as the emitting layer showed peaks at 436 nm and 454 nm, closely matching the photoluminescence data and indicating its potential for use in deep-blue organic light-emitting diodes (OLEDs). nih.gov
The introduction of different substituent groups to the benzo[k]fluoranthene (B33198) core can modulate the photophysical properties. For example, the synthesis of 7,12-diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides resulted in compounds that emit blue light with high quantum yields upon photo-excitation. sciencepublishinggroup.com The fluorescence properties are also influenced by the surrounding environment. Studies on 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, a novel bis-dipyrromethane derivative, have highlighted its potential for applications in bis-porphyrin synthesis due to its favorable UV spectroscopic and fluorometric properties. semanticscholar.orgnih.gov
Interactive Data Table: Photophysical Properties of this compound and Derivatives
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Solvent |
| This compound (DPBF) | Not specified | 434, 453 | Not specified | Not specified |
| 7,12-Di-p-tolylbenzo[k]fluoranthene | Not specified | Not specified | Not specified | Not specified |
| 7,12-bis(4-bromophenyl)benzo[k]fluoranthene | Not specified | Not specified | Not specified | Not specified |
| 7,12-bis(4-formylphenyl)benzo[k]fluoranthene | Not specified | Not specified | Not specified | Not specified |
| 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene | Not specified | Not specified | Not specified | Not specified |
Electrochemical Spectroscopy
Electrochemical methods, particularly cyclic voltammetry, are crucial for investigating the redox properties of DPBF. These studies reveal the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing efficient OLEDs. The oxidation of DPBF at a platinum electrode leads to an intermolecular dehydrogenative coupling, forming bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. acs.org Further oxidation of this dimer results in a slower intramolecular coupling reaction. acs.org
The electrochemical behavior of DPBF and its derivatives has been studied to understand the effects of substituents on their electronic properties. For example, the introduction of electron-donating methyl groups in 9,10-dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) was found to decrease the reactivity of the radical cation, leading to a significantly slower rate of dimerization compared to the unsubstituted DPBF. acs.orgresearchgate.net Conversely, the addition of an electron-withdrawing sulfone group in 9,10-dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF) increased the radical cation reactivity, resulting in a faster dimerization rate than the parent compound. acs.orgresearchgate.net These modifications also influence the electrogenerated chemiluminescence (ECL) properties, where the emission can be tuned from the monomer to the dimer by altering the molecular structure. acs.orgresearchgate.net
Interactive Data Table: Electrochemical Properties of this compound and Derivatives
| Compound | Oxidation Potential (V vs. reference) | Dimerization Rate Constant (k, M⁻¹s⁻¹) | Technique |
| This compound (DPBF) | Not specified | 7500 | Cyclic Voltammetry |
| 9,10-Dimethyl-7,12-diphenylbenzo[k]fluoranthene (DMDPBF) | Not specified | ~188 | Cyclic Voltammetry |
| 9,10-Dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF) | Not specified | ~22500 | Cyclic Voltammetry |
Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For complex polycyclic aromatic hydrocarbons like DPBF, single-crystal X-ray diffraction provides definitive information about molecular conformation, packing, and intermolecular interactions, which profoundly influence the material's bulk properties.
While a specific crystallographic analysis for this compound was not found in the provided search results, the importance of this technique is highlighted by studies on related benzo[k]fluoranthene derivatives. For instance, the crystal structure of a dimeric benzo[k]fluoranthene derivative has been determined, offering insights into the steric and electronic effects that govern the molecular packing. researchgate.net The solid-state structure is crucial for understanding phenomena such as solid-state fluorescence and charge transport in thin films, which are vital for OLED applications.
Mechanistic Analytical Approaches
Understanding the reaction mechanisms of DPBF, particularly its electrochemical behavior, requires specialized analytical techniques that can probe rapid processes.
Rapid Scan Cyclic Voltammetry for Kinetic Studies
Rapid scan cyclic voltammetry is a powerful technique for studying the kinetics of fast electrode reactions. By employing very high scan rates, it is possible to outrun follow-up chemical reactions and directly observe unstable intermediates, such as radical ions.
In the case of DPBF, upon oxidation at a platinum electrode, it undergoes an intermolecular dehydrogenative coupling to form a dimer. acs.org Digital simulations of the cyclic voltammograms have been used to gain mechanistic and kinetic insights into this oxidative coupling reaction. acs.org The evidence supports an EC₂EE mechanism, where the rate-limiting step is the coupling of the radical cations of DPBF. acs.org By fitting the experimental data to theoretical working curves, a second-order rate constant for this dimerization process has been determined to be 7500 M⁻¹s⁻¹. acs.org This kinetic information is essential for controlling the formation of dimeric species, which can have different photophysical and electrochemical properties compared to the monomeric DPBF.
Conclusion and Future Research Directions
Synthesis and Optoelectronic Applications of 7,12-Diphenylbenzo[k]fluoranthene: A Review of Current Research Landscape
The polycyclic aromatic hydrocarbon (PAH) this compound and its derivatives have garnered significant interest in materials science due to their robust thermal stability and unique photophysical properties. researchgate.net The synthesis of the core structure and its substituted analogues is primarily achieved through strategic chemical reactions, most notably the Diels-Alder reaction.
One prominent synthetic route involves the reaction of a substituted 1,3-diarylbenzo[c]furan with acenaphthylene (B141429), followed by an acid-mediated dehydration step to yield the final benzo[k]fluoranthene (B33198) structure. researchgate.net A more specific, multi-step synthesis has been reported for derivatives such as 7,12-bis(4-bromophenyl)benzo[k]fluoranthene. This process begins with the synthesis of 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one, which then undergoes a Diels-Alder reaction with an in-situ generated benzyne (B1209423) intermediate from anthranilic acid and amyl nitrite (B80452) to form the desired product. nih.gov This brominated derivative serves as a versatile platform for further functionalization, for instance, through organometallic procedures to introduce aldehyde groups, creating 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde. nih.gov
These synthetic strategies allow for the introduction of various functional groups onto the phenyl rings at the 7 and 12 positions, providing a method to tune the molecule's electronic and optical properties.
Table 1: Synthesis Methods for this compound Derivatives
| Precursors | Key Reaction Type | Product | Reference |
| 1,3-Diarylbenzo[c]furans, Acenaphthylene | Diels-Alder Reaction | Diaryl-substituted benzo[k]fluoranthenes | researchgate.net |
| 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one, Anthranilic acid, Amyl nitrite | Diels-Alder Reaction (via benzyne intermediate) | 7,12-bis(4-bromophenyl)benzo[k]fluoranthene | nih.gov |
| 7,12-bis(4-bromophenyl)benzo[k]fluoranthene, Butyllithium (B86547), DMF | Organometallic Functionalization | 4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehyde | nih.gov |
In the realm of optoelectronics, this compound and its derivatives have been identified as highly promising materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov They are particularly noted for their application as fluorescent dopants in the emissive layer of deep blue OLEDs. rsc.org The rigid, planar structure of the benzo[k]fluoranthene core contributes to high photoluminescence quantum yields and excellent thermal stability. researchgate.net
Research has demonstrated that by utilizing benzo[k]fluoranthene-based linear acenes as dopants, it is possible to fabricate highly efficient deep blue OLEDs. rsc.org These devices exhibit electroluminescence spectra that are stable even at high current densities and after prolonged operation. rsc.org The performance of such an OLED showcases the potential of this class of compounds. rsc.org
Table 2: Performance of a Deep Blue OLED using a Benzo[k]fluoranthene-based Dopant
| Parameter | Reported Value | Reference |
| Maximum Brightness | > 6000 cd m⁻² | rsc.org |
| Turn-on Voltage | < 3.5 V | rsc.org |
| Luminous Efficiency | ~1.61 cd A⁻¹ | rsc.org |
| External Quantum Efficiency (EQE) | 1.8% | rsc.org |
| CIE Chromaticity Coordinates (x, y) | (0.15, 0.09) | rsc.org |
Challenges and Opportunities in Molecular Engineering of Benzo[k]fluoranthene Derivatives for Enhanced Performance
While promising, the development of benzo[k]fluoranthene-based materials faces several challenges that must be addressed to unlock their full potential. A significant hurdle can be the low solubility of these large, planar aromatic compounds in common organic solvents, which complicates their processing and purification for device fabrication. sciencepublishinggroup.com Furthermore, achieving high color purity, stability, and quantum efficiency simultaneously in OLEDs remains a persistent challenge in the broader field of organic electronics, and benzo[k]fluoranthene derivatives are no exception.
Despite these challenges, the field is rich with opportunities, primarily centered on molecular engineering. The benzo[k]fluoranthene scaffold is highly amenable to chemical modification, allowing for precise tuning of its optoelectronic properties. researchgate.netrsc.org The substitution of different functional groups onto the core or the peripheral phenyl rings can significantly alter the material's absorption and emission characteristics. nih.gov
This tunability presents a powerful tool for enhancing performance. For example, introducing electron-donating or electron-withdrawing groups can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is critical for optimizing charge injection and transport in electronic devices. Strategic substitution can also influence the solid-state packing of the molecules, affecting charge mobility and preventing detrimental aggregation-caused quenching of fluorescence. The synthesis of BN-benzo[b]fluoranthenes, where carbon atoms are replaced by isoelectronic boron and nitrogen atoms, has shown significant modifications in electronic properties and a shift to blue emission, demonstrating a powerful molecular engineering strategy. rsc.org This highlights the vast potential to create a wide array of derivatives with tailored properties for specific high-performance applications.
Emerging Research Avenues and Potential for Novel Functional Materials
The exploration of this compound and its derivatives is expanding beyond their initial application in OLEDs. The inherent fluorescent properties of the benzo[k]fluoranthene core suggest their potential use in other areas, such as fluorescent sensors. For instance, the synthesis of a this compound derivative incorporating dipyrromethane units has been reported, indicating a potential application as a fluorometric sensor. nih.gov
Another significant emerging avenue is in the field of organic photovoltaics (OPVs), or organic solar cells. nih.govresearchgate.net While research on this compound itself for OPVs is nascent, the broader class of fluoranthene-based materials is being investigated for this purpose. rsc.orgrsc.org The strong absorption characteristics and tunable energy levels of these compounds make them attractive candidates for use as either donor or acceptor materials in the active layer of solar cells. Molecular engineering could adapt the this compound structure to optimize its absorption spectrum to better match the solar spectrum and to facilitate efficient charge separation and transport, which are key to high power conversion efficiencies. rsc.orgresearchgate.net
Furthermore, the excellent charge carrier mobility and stability inherent to many polycyclic aromatic hydrocarbons suggest that benzo[k]fluoranthene derivatives could be developed for use in organic field-effect transistors (OFETs). researchgate.net By designing molecules that promote favorable intermolecular π-π stacking, it may be possible to create high-performance organic semiconductors for applications in flexible electronics and integrated circuits. The continued exploration of synthesis and functionalization will undoubtedly lead to the discovery of novel materials with enhanced properties, paving the way for their integration into a new generation of advanced functional devices.
Q & A
Q. What are the standard methodologies for synthesizing 7,12-Diphenylbenzo[k]fluoranthene, and how do they align with PAH synthesis frameworks?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation, using benzo[k]fluoranthene as a precursor with phenyl group donors. Key steps include catalyst optimization (e.g., palladium for coupling) and purification via column chromatography or recrystallization. Thermodynamic stability during synthesis must be monitored using differential scanning calorimetry (DSC) due to the compound’s high melting point . Theoretical frameworks for PAH synthesis, such as Woodward-Hoffmann rules for cycloaddition, should guide reaction design to ensure regioselectivity .
Q. How can spectroscopic techniques be optimized to characterize this compound’s structural properties?
Combine nuclear magnetic resonance (NMR) for phenyl group positional analysis, Fourier-transform infrared (FTIR) for aromatic C-H stretching (≈3050 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation (m/z 396.14). For crystallinity assessment, X-ray diffraction (XRD) is critical, though single-crystal growth may require slow evaporation in dichloromethane/hexane mixtures. Reference spectral libraries for benzo[k]fluoranthene derivatives (e.g., NIST data ) aid peak assignment.
Q. Which thermodynamic properties are essential for experimental design, and how are they measured?
Key properties include enthalpy of sublimation (ΔHₛᵤb ≈ 150 kJ/mol), heat capacity (Cp values from 50–1500 K ), and vapor pressure (measured via Knudsen effusion). These are critical for environmental fate studies (e.g., aerosol partitioning). Calorimetric methods (e.g., DSC) and gas-phase chromatography coupled with mass spectrometry (GC-MS) are standard. Data should be cross-validated using computational tools like Gaussian for thermodynamic simulations .
Advanced Research Questions
Q. How can factorial design be applied to study the photodegradation mechanisms of this compound under varying environmental conditions?
A 2³ factorial design can test variables: UV intensity (low/high), pH (acidic/alkaline), and oxidant concentration (e.g., ozone). Response variables include degradation rate (HPLC quantification) and byproduct formation (GC-MS). Interaction effects between variables are analyzed via ANOVA, with replication to control for environmental stochasticity. Theoretical frameworks from surface chemistry (e.g., adsorption-desorption kinetics on particulates ) should contextualize mechanistic pathways .
Q. How should researchers resolve contradictions in reported thermodynamic data, such as divergent ΔHₛᵤb values?
Conduct meta-analysis using the Fluoride Science Quality Assessment Worksheet to evaluate study rigor. Key criteria: measurement precision (e.g., ±5% error thresholds), environmental controls (humidity/temperature), and instrument calibration. Conflicting data may arise from polymorphic forms; thus, XRD or Raman spectroscopy should confirm phase purity before measurements. Reproducibility protocols must align with NIST reference methods .
Q. What methodological approaches are suitable for studying the compound’s interactions with DNA, and how can mechanistic insights be validated?
Use fluorescence quenching assays to assess intercalation efficiency, with ethidium bromide as a probe. Computational docking (AutoDock Vina) predicts binding sites on DNA helices. Validate via atomic force microscopy (AFM) for topological changes or gel electrophoresis for strand-break analysis. Ensure biological replicates (n ≥ 3) and negative controls (e.g., benzo[a]pyrene comparisons) to isolate specificity. Theoretical alignment with carcinogenicity models for PAHs strengthens mechanistic claims.
Methodological Frameworks and Pitfalls
- Theory Integration : Link experiments to PAH reactivity theories (e.g., Bay-Region theory for carcinogenicity ) or adsorption models .
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored photodegradation pathways), and Relevant to environmental/health impacts .
- Common Pitfalls : Avoid overgeneralization (e.g., assuming all PAHs share identical kinetics) and insufficient replication in thermodynamic studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
